molecular formula C6H4Br2O B12388444 2,4-Dibromophenol-3,5,6-d3

2,4-Dibromophenol-3,5,6-d3

Cat. No.: B12388444
M. Wt: 254.92 g/mol
InChI Key: FAXWFCTVSHEODL-CBYSEHNBSA-N
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Description

2,4-Dibromophenol-3,5,6-d3 is a deuterated compound of 2,4-Dibromophenol. It is a stable isotope-labeled compound, which means that certain hydrogen atoms in the molecule are replaced with deuterium, a heavier isotope of hydrogen. This compound is often used in scientific research due to its unique properties and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromophenol-3,5,6-d3 involves the bromination of phenol. The process typically includes the addition of phenol and a hydrobromic acid solvent in a reaction flask, followed by cooling to a low temperature (around -15 to -10°C). Bromine and hydrobromic acid are then added, and the mixture is allowed to react at 0°C for about an hour. The reaction mixture is then poured into icy water, and the crude product is filtered, washed, and dried to obtain 2,4-Dibromophenol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is designed to be environmentally friendly, with minimal pollution and high purity of the final product. The use of readily available raw materials and simple equipment makes the industrial production cost-effective and efficient .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromophenol-3,5,6-d3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield dibromoquinone, while reduction can produce dibromocyclohexanol .

Scientific Research Applications

2,4-Dibromophenol-3,5,6-d3 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dibromophenol-3,5,6-d3 involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with proteins and nucleic acids, affecting their structure and function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2,4-Dibromophenol-3,5,6-d3 can be compared with other dibromophenols, such as:

  • 2,3-Dibromophenol
  • 2,5-Dibromophenol
  • 2,6-Dibromophenol
  • 3,4-Dibromophenol
  • 3,5-Dibromophenol

These compounds share similar chemical structures but differ in the position of the bromine atoms on the benzene ring. The unique positioning of the deuterium atoms in this compound makes it particularly useful in studies involving isotopic labeling and tracing .

Properties

Molecular Formula

C6H4Br2O

Molecular Weight

254.92 g/mol

IUPAC Name

2,4-dibromo-3,5,6-trideuteriophenol

InChI

InChI=1S/C6H4Br2O/c7-4-1-2-6(9)5(8)3-4/h1-3,9H/i1D,2D,3D

InChI Key

FAXWFCTVSHEODL-CBYSEHNBSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1O)Br)[2H])Br)[2H]

Canonical SMILES

C1=CC(=C(C=C1Br)Br)O

Origin of Product

United States

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